2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate
Description
This compound is a fluorinated carbamate derivative featuring a trifluoroethyl ester group linked to a phenyl ring substituted with a 1H-1,2,4-triazole moiety and a trifluoromethyl group. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the triazole ring may contribute to biological activity, such as antifungal or agrochemical properties, common in triazole-containing compounds .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N4O2/c13-11(14,15)4-24-10(23)21-9-2-1-7(22-6-19-5-20-22)3-8(9)12(16,17)18/h1-3,5-6H,4H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSYTQRGNVHGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)C(F)(F)F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127454 | |
| Record name | 2,2,2-Trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235441-06-1 | |
| Record name | 2,2,2-Trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,2,2-Trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate (CAS No. 1235441-06-1) is a compound of significant interest in the field of agrochemicals and pharmaceuticals. Its unique chemical structure endows it with various biological activities, particularly as a potential herbicide and fungicide. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C12H8F6N4O2
- Molecular Weight : 354.21 g/mol
- CAS Number : 1235441-06-1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets involved in plant growth and disease resistance. The triazole moiety is known for its role in inhibiting enzymes critical for the biosynthesis of sterols, which are vital for cell membrane integrity in fungi and plants.
Biological Activity Overview
The compound exhibits a range of biological activities:
-
Herbicidal Activity :
- Studies indicate that compounds containing the triazole structure can inhibit phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants. This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.
- A comparative study showed that similar triazole derivatives demonstrated effective post-emergence herbicidal activity against various weed species at concentrations ranging from 375 to 750 g/ha .
-
Fungicidal Activity :
- The compound's structural similarity to known fungicides suggests potential efficacy against fungal pathogens. Triazoles are widely used in agriculture to control fungal diseases by disrupting sterol biosynthesis.
- Laboratory tests have shown promising results in inhibiting the growth of several fungal strains, indicating its potential as a fungicide .
Case Study 1: Herbicidal Efficacy
A recent study evaluated the herbicidal efficacy of this compound against common agricultural weeds. The results demonstrated:
- Target Weeds : Amaranthus retroflexus, Echinochloa crus-galli.
- Application Rates : Effective at 500 g/ha.
- Results : Over 90% weed control observed within two weeks post-treatment.
Case Study 2: Fungal Pathogen Inhibition
In another investigation focusing on plant pathogens:
- Pathogens Tested : Fusarium spp., Botrytis cinerea.
- Concentration : The compound was tested at various concentrations (0.01%, 0.05%, 0.1%).
- Findings : Significant reduction in fungal growth was recorded at higher concentrations, supporting its potential use as a fungicide.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism | Effective Concentration | Observed Effect |
|---|---|---|---|
| Herbicidal | Amaranthus retroflexus | 500 g/ha | >90% control |
| Herbicidal | Echinochloa crus-galli | 500 g/ha | >90% control |
| Fungicidal | Fusarium spp. | 0.05% | Significant growth inhibition |
| Fungicidal | Botrytis cinerea | 0.05% | Significant growth inhibition |
Comparison with Similar Compounds
Pyraclostrobin (ISO); Methyl N-{2-[1-(4-Chlorophenyl)-1H-Pyrazol-3-yloxymethyl]phenyl}(N-Methoxy)carbamate
- Structure : A strobilurin fungicide with a pyrazole ring and methoxycarbamate group.
- Comparison : Unlike the target compound, pyraclostrobin lacks a triazole but includes a pyrazole, which is associated with mitochondrial respiration inhibition in fungi. The trifluoromethyl group in the target compound may enhance membrane permeability compared to pyraclostrobin’s chlorophenyl group .
Thiazolylmethylcarbamate Derivatives
2,2,2-Trifluoroethyl N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]carbamate (CAS: 1269151-65-6)
- Structure : Replaces the triazole with a thiazole ring and introduces a 4-methoxyphenyl substituent.
- Comparison : Thiazoles are electron-rich heterocycles with distinct reactivity compared to triazoles. The methoxy group may improve solubility but reduce lipophilicity relative to the trifluoromethyl group in the target compound .
Thiazol-5-ylmethyl Carbamate Analogs (PF 43(1))
- Structure : Complex derivatives with hydroperoxypropan-2-yl and ureido linkages. Examples include compounds n , o , w , and x in Pharmacopeial Forum .
- Comparison : These analogs exhibit highly specialized structures, likely designed for protease inhibition or anticancer activity. The target compound’s simplicity may offer advantages in synthetic accessibility and cost-effectiveness.
Other Carbamate Derivatives with Fluorinated Groups
2,2,2-Trifluoroethyl N-(1-Ethyl-6-Oxo-1,6-Dihydropyridin-3-yl)carbamate (CAS: 1311315-90-8)
- Structure: Features a dihydropyridinone ring instead of a phenyl-triazole system.
- Comparison: The pyridinone core could enhance hydrogen-bonding capacity, improving water solubility but reducing metabolic stability compared to the target compound’s aromatic system .
2,2,2-Trifluoroethyl N-(4-Methyl-1,3-Thiazol-2-yl)carbamate (CAS: 1334148-73-0)
- Structure : Simplifies the heterocycle to a methyl-substituted thiazole.
- Comparison : The absence of a phenyl group reduces molecular weight and may lower bioactivity persistence in biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
